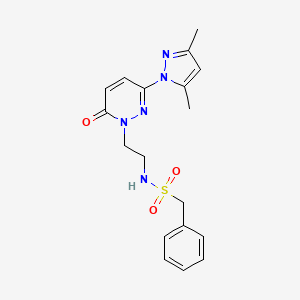![molecular formula C9H9BrN4O2 B2385611 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 69211-01-4](/img/structure/B2385611.png)
2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure and properties, making it a subject of interest in various fields of study.
Métodos De Preparación
The synthesis of 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then reacted with malonic acid in the presence of a dehydrating agent to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or microbial growth.
Comparación Con Compuestos Similares
2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)hydrazinylidene]propanediamide: Similar structure but with a chlorine atom instead of bromine.
2-[2-(4-Fluorophenyl)hydrazinylidene]propanediamide: Contains a fluorine atom instead of bromine.
2-[2-(4-Methylphenyl)hydrazinylidene]propanediamide: Features a methyl group in place of the bromine atom.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c10-5-1-3-6(4-2-5)13-14-7(8(11)15)9(12)16/h1-4,13H,(H2,11,15)(H2,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNOYMUWRLADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C(=O)N)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)
![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2385541.png)

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)


